molecular formula C10H10O3 B14465659 2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one CAS No. 72030-45-6

2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one

Cat. No.: B14465659
CAS No.: 72030-45-6
M. Wt: 178.18 g/mol
InChI Key: JPUQAWFREITBIY-UHFFFAOYSA-N
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Description

2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered ring with three conjugated double bonds and a ketone group. This compound is a derivative of tropone, which is known for its unique aromatic properties despite not being a benzene derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This method introduces the ketone functionality into the seven-membered ring . Another method involves the bromination of tropinone followed by a Hofmann elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-7-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions also plays a role in its biological activity .

Properties

CAS No.

72030-45-6

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-acetyl-7-methoxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(13-2)10(8)12/h3-6H,1-2H3

InChI Key

JPUQAWFREITBIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C(C1=O)OC

Origin of Product

United States

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